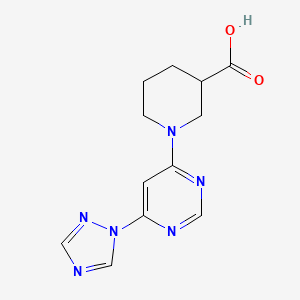

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, and a carboxylic acid group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring and the pyrimidine ring in separate steps, followed by their connection via a suitable linker . The piperidine ring could be introduced in a later step, and the carboxylic acid group could be introduced last, to avoid unwanted side reactions .

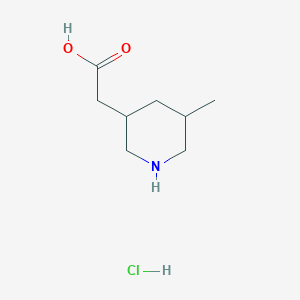

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (1,2,4-triazole, pyrimidine, and piperidine) suggests a rigid and possibly planar structure . The electron-withdrawing nature of the triazole and pyrimidine rings could influence the electronic properties of the molecule .

Chemical Reactions Analysis

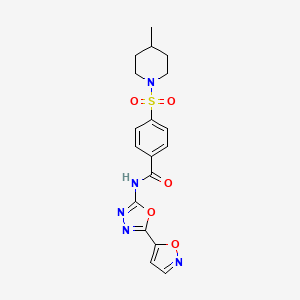

The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-triazole, pyrimidine, and carboxylic acid functional groups . The triazole and pyrimidine rings are aromatic and hence relatively stable, but they can participate in various reactions under suitable conditions . The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification and amide formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the 1,2,4-triazole and pyrimidine rings could contribute to its stability and solubility . The carboxylic acid group could contribute to its acidity and polarity .

Scientific Research Applications

- Anticonvulsant Activity : Certain 1,2,3-triazole derivatives exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and related disorders .

- Antibiotics : The 1,2,3-triazole core is present in antibiotics like cefatrizine and tazobactam, which have broad-spectrum activity against bacterial infections .

- Anticancer Agents : Compounds containing the 1,2,3-triazole motif have shown promise as anticancer agents. For instance, carboxyamidotriazole is an example of a 1,2,3-triazole-based anticancer drug .

- Antiviral Activity : Some derivatives exhibit antiviral effects against influenza A, herpes simplex virus type 1 (HSV-1), and other viruses .

Organic Synthesis and Click Chemistry

- Click Chemistry : The 1,2,3-triazole scaffold is a cornerstone of click chemistry, enabling efficient and modular synthesis. Researchers often use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct 1,2,3-triazoles .

Supramolecular Chemistry and Materials Science

- Supramolecular Assemblies : 1,2,3-Triazoles participate in supramolecular interactions, leading to the formation of host-guest complexes and functional materials .

- Materials Applications : Researchers explore 1,2,3-triazole-containing polymers and materials for applications such as drug delivery, sensors, and catalysis .

Bioconjugation and Chemical Biology

- Bioorthogonal Labeling : The 1,2,3-triazole linkage is bioorthogonal, allowing selective labeling of biomolecules in living systems. This property is crucial for chemical biology studies .

- Fluorescent Imaging : Triazole-based probes are used in live-cell imaging due to their stability and minimal interference with cellular processes .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2/c19-12(20)9-2-1-3-17(5-9)10-4-11(15-7-14-10)18-8-13-6-16-18/h4,6-9H,1-3,5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYFDDOMFULNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)

![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)

![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2550385.png)

![Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2550392.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)

![2-[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2550398.png)

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2550404.png)

![2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550405.png)